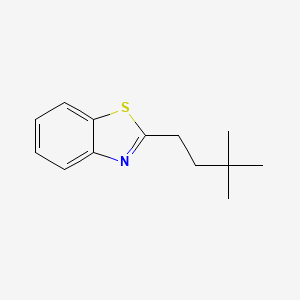![molecular formula C10H20N2S B13959227 (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol is a complex organic compound with a unique spirocyclic structure. This compound features a spiro[3.4]octane core, which is a bicyclic system where two rings share a single atom. The presence of an aminoethyl group and a methanethiol group adds to its chemical versatility, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the aminoethyl and methanethiol groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the aminoethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various alkyl or aryl groups to the molecule.
Applications De Recherche Scientifique
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)ethanethiol: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
What sets (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol apart from similar compounds is its specific combination of functional groups and the spirocyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H20N2S |
|---|---|
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
[6-(2-aminoethyl)-6-azaspiro[3.4]octan-2-yl]methanethiol |
InChI |
InChI=1S/C10H20N2S/c11-2-4-12-3-1-10(8-12)5-9(6-10)7-13/h9,13H,1-8,11H2 |
Clé InChI |
HSXQFNRFNMJNSK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(C2)CS)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)

![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)

![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)

![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)

![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)



